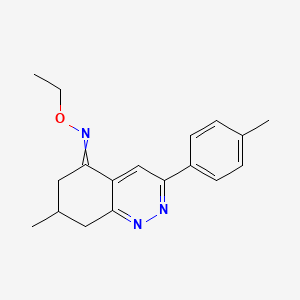![molecular formula C17H19N5O3 B12506779 Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core fused with a piperidine ring, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent, with the mixture being stirred overnight and then poured onto ice-water to precipitate the product .
Chemical Reactions Analysis
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate has several scientific research applications:
Antiviral and Antimicrobial: It has shown promising antiviral activity in plaque-reduction assays and antimicrobial activity against various pathogenic organisms.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity towards various biological targets, such as VEGFR-2 kinase.
Mechanism of Action
The mechanism of action of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 kinase, which plays a crucial role in cancer angiogenesis . By blocking this pathway, the compound can suppress tumor growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:
4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine: This compound is a precursor in the synthesis of various triazoloquinoxaline derivatives.
Pyrimido-quinoxaline: Another derivative with potential antiviral and antimicrobial activities.
Fluoroquinolone antibiotics: These compounds contain a piperazine moiety similar to the piperidine ring in ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate and exhibit broad-spectrum antibacterial activity.
The uniqueness of ethyl 1-{1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate lies in its combined triazoloquinoxaline and piperidine structure, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 1-(1-oxo-2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19N5O3/c1-2-25-16(23)11-7-9-21(10-8-11)14-15-19-20-17(24)22(15)13-6-4-3-5-12(13)18-14/h3-6,11H,2,7-10H2,1H3,(H,20,24) |
InChI Key |
NXDVOZCANBMKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


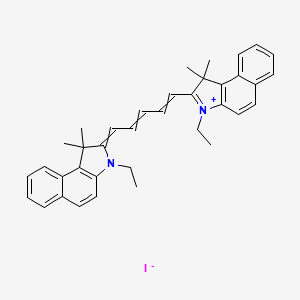
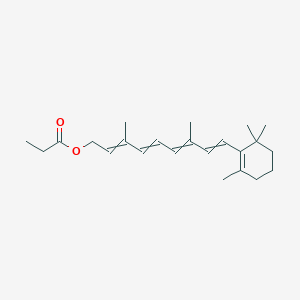
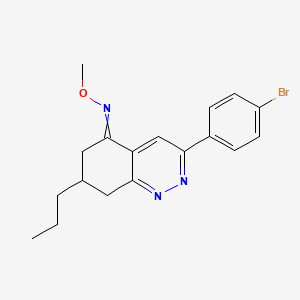
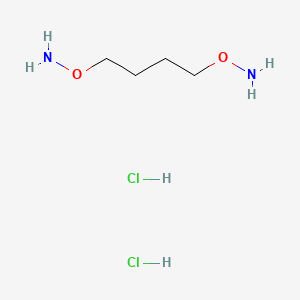
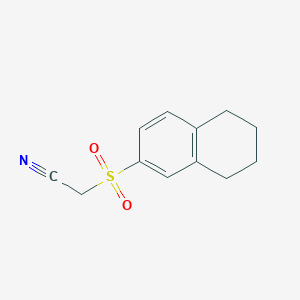
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)


![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
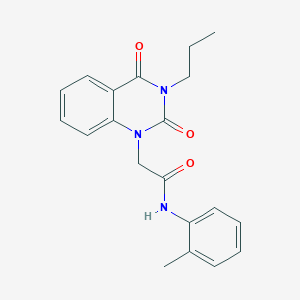
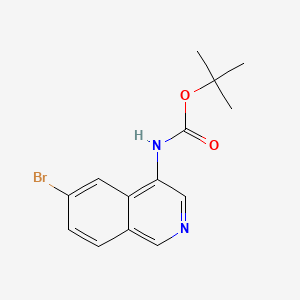
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
